
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is a chemical compound with the molecular formula C6H14N2O·2HBr It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran typically involves the hydrogenation of 2,5-bis(aminomethyl)furan. This process uses a hydrogenation catalyst, such as Raney nickel, in the presence of a hydrogen supply source . The reaction is carried out in a non-aqueous solvent under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: The aminomethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce N-alkylated or N-acylated derivatives .
科学的研究の応用
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
作用機序
The mechanism of action of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide involves its interaction with various molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions, although specific details may vary depending on the application .
類似化合物との比較
Similar Compounds
2,5-Bis(aminomethyl)furan: A precursor in the synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran.
Tetrahydro-2,5-furandimethanamine: Another derivative with similar structural features.
Uniqueness
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt. This gives it distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C6H16Br2N2O |
|---|---|
分子量 |
292.01 g/mol |
IUPAC名 |
[5-(aminomethyl)oxolan-2-yl]methanamine;dihydrobromide |
InChI |
InChI=1S/C6H14N2O.2BrH/c7-3-5-1-2-6(4-8)9-5;;/h5-6H,1-4,7-8H2;2*1H |
InChIキー |
JLZALYAXHLRPTF-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1CN)CN.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
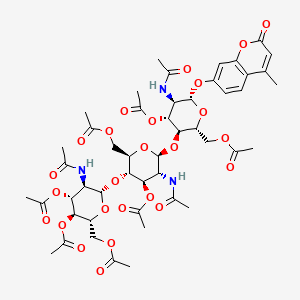
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
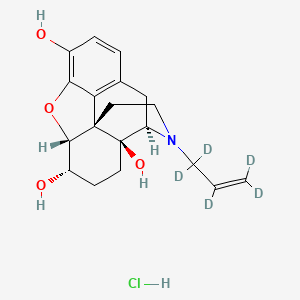

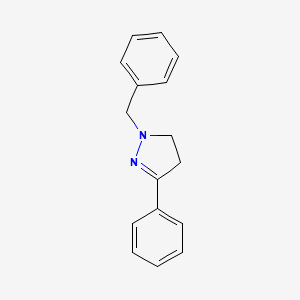
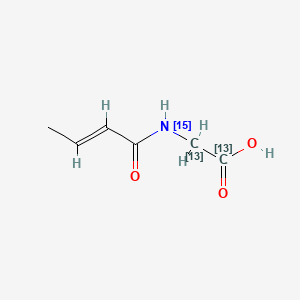
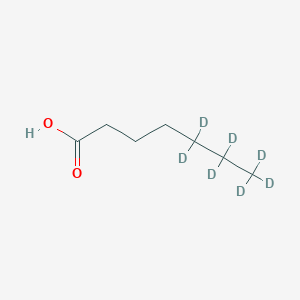
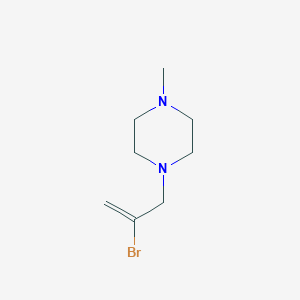
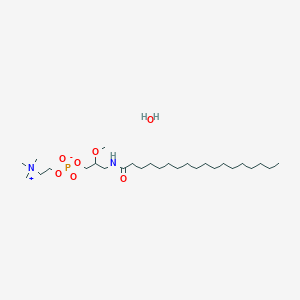
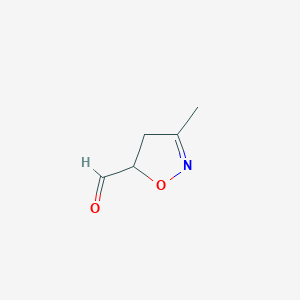
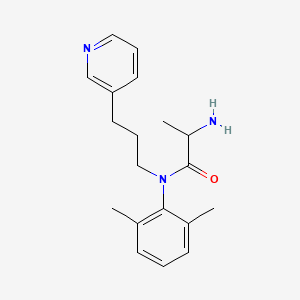
amine Hydrochloride](/img/structure/B13860843.png)
